1-(Oxazol-2-yl)ethanone

Übersicht

Beschreibung

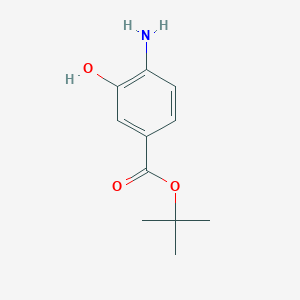

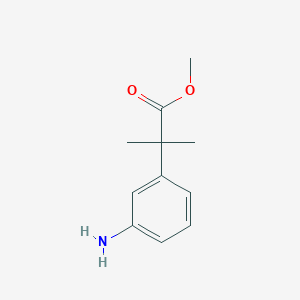

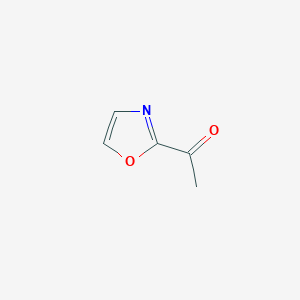

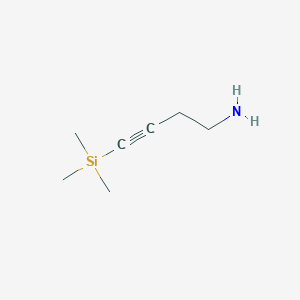

“1-(Oxazol-2-yl)ethanone” is a compound that contains an oxazole ring, which is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom . The compound is also known as "2-acetyloxazole" .

Molecular Structure Analysis

The molecular formula of “1-(Oxazol-2-yl)ethanone” is C5H5NO2 . The average mass is 111.099 Da and the monoisotopic mass is 111.032028 Da . The structure includes an oxazole ring attached to an ethanone group .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Oxazol-2-yl)ethanone” include a density of 1.1±0.1 g/cm3, a boiling point of 177.4±23.0 °C at 760 mmHg, and a vapour pressure of 1.0±0.3 mmHg at 25°C . The compound also has an enthalpy of vaporization of 41.4±3.0 kJ/mol and a flash point of 61.1±22.6 °C .Wissenschaftliche Forschungsanwendungen

Novel Synthesis Methods

- Amidation-Coupling-Cycloisomerization Sequence : A new method for synthesizing 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones was developed using an amidation-coupling-cycloisomerization (ACCI) sequence, starting from propargyl amine and acid chlorides (Merkul & Müller, 2006).

Synthesis of Key Intermediates

- Synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one : A study presented an efficient method to prepare this compound, which is a key intermediate for synthesizing prothioconazole, an agricultural fungicide (Ji et al., 2017).

Diazocarbonyl Reactions

- Utilization in Diazocarbonyl Reactions : (S)-(-)-2-Diazo-1-oxiranyl-ethanone, derived from 1-(Oxazol-2-yl)ethanone, was used as an intermediate in diazocarbonyl reactions to produce novel nonracemic products, including epoxy quinoxaline and epoxy thiazoles and oxazoles (Groarke et al., 2000).

Synthesis and Characterization

- Synthesis of 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone : This study details the synthesis, characterization, and potential applications of a compound derived from 1-(Oxazol-2-yl)ethanone, including cytotoxic studies and molecular docking studies (Govindhan et al., 2017).

Corrosion Inhibition

- Use as a Corrosion Inhibitor : 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE), derived from 1-(Oxazol-2-yl)ethanone, showed significant inhibition efficiency for mild steel corrosion in hydrochloric acid, demonstrating potential as a corrosion inhibitor (Jawad et al., 2020).

Antitubercular Activity

- Antitubercular Compounds Synthesis : A study synthesized a series of compounds from 1-(Oxazol-2-yl)ethanone and evaluated their antitubercular activity. Compounds with electron-releasing groups showed potent activity, indicating potential applications in tuberculosis treatment (Venugopal et al., 2020).

Fungicidal Activity

- Novel Fungicidal Compounds : The synthesis and fungicidal activity of 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties, derived from 1-(Oxazol-2-yl)ethanone, were explored, indicating potential applications in agriculture (Liu et al., 2012).

Antimicrobial Activity

- Synthesis and Antimicrobial Evaluation : The synthesis and antimicrobial activity of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, derived from 1-(Oxazol-2-yl)ethanone, were investigated, highlighting its potential in the pharmaceutical industry (Wanjari, 2020).

Zukünftige Richtungen

The future directions for “1-(Oxazol-2-yl)ethanone” could involve further exploration of its synthesis methods and potential biological activities. Given the wide range of biological activities exhibited by oxazole derivatives , “1-(Oxazol-2-yl)ethanone” may also have potential applications in medicinal chemistry.

Eigenschaften

IUPAC Name |

1-(1,3-oxazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4(7)5-6-2-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDUAXSWPGEYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599867 | |

| Record name | 1-(1,3-Oxazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Oxazol-2-yl)ethanone | |

CAS RN |

77311-07-0 | |

| Record name | 1-(Oxazol-2-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77311-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-oxazol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Acetyloxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1319358.png)

![Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B1319363.png)